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Compound of Interest

Compound Name: Uracil, 3-butyl-6-methyl-

Cat. No.: B086951 Get Quote

This technical guide provides a comprehensive overview of the available spectroscopic data for

the compound 3-butyl-6-methyluracil. It is intended for researchers, scientists, and

professionals in drug development who require detailed structural and analytical information.

This document summarizes nuclear magnetic resonance (NMR) data, provides context with

infrared (IR) data from a related compound due to the absence of specific experimental data for

the title compound, and presents predicted mass spectrometry (MS) values. Detailed

experimental protocols and a visual workflow for spectroscopic analysis are also included to

offer a complete analytical perspective.

Spectroscopic Data Summary
The following tables present a structured summary of the quantitative spectroscopic data for 3-

butyl-6-methyluracil and its related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of a

molecule. The experimental ¹H and ¹³C NMR data for 3-butyl-6-methyluracil are presented

below.[1]

Table 1: ¹H NMR Data for 3-butyl-6-methyluracil in CDCl₃
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Number of
Protons

Assignment

10.708 Singlet - 1H N(1)-H

5.580 Singlet - 1H C(5)-H

3.889 Triplet 7.5 2H N(3)-CH₂

2.143 Singlet - 3H C(6)-CH₃

1.55-1.63 Multiplet - 2H N(3)-CH₂-CH₂

1.347 Sextet 7.4 2H -CH₂-CH₃

0.921 Triplet 7.4 3H -CH₂-CH₃

Table 2: ¹³C NMR Data for 3-butyl-6-methyluracil in CDCl₃

Chemical Shift (δ, ppm) Assignment

163.46 C(4)=O

153.46 C(2)=O

149.96 C(6)

100.26 C(5)

40.12 N(3)-CH₂

29.70 N(3)-CH₂-CH₂

20.07 -CH₂-CH₃

18.53 C(6)-CH₃

13.73 -CH₂-CH₃

Infrared (IR) Spectroscopy
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While experimental IR data for 3-butyl-6-methyluracil was not available in the reviewed

literature, the characteristic vibrational frequencies for the parent compound, 6-methyluracil,

are provided below for reference. The spectrum of 3-butyl-6-methyluracil is expected to show

additional C-H stretching and bending bands from the butyl group.

Table 3: Characteristic IR Absorption Bands for 6-methyluracil

Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

3180-3050 Medium N-H Stretch Amide

2980-2870 Medium C-H Stretch Methyl

1720-1680 Strong C=O Stretch Carbonyl

1670-1630 Strong C=C Stretch Alkene

1460-1430 Medium C-H Bend Methyl

Mass Spectrometry (MS)
Experimental mass spectrometry data for 3-butyl-6-methyluracil is not readily available.

However, predicted mass-to-charge ratios (m/z) for common adducts of the isomeric compound

3-sec-butyl-6-methyluracil are listed below.

Table 4: Predicted m/z for 3-sec-butyl-6-methyluracil

Adduct Predicted m/z

[M+H]⁺ 183.1128

[M+Na]⁺ 205.0948

Experimental Protocols
This section outlines the general procedures for the spectroscopic techniques discussed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra were

acquired on a Bruker Avance-500 spectrometer operating at 500 MHz and 125 MHz,

respectively.[1] The sample was dissolved in deuterated chloroform (CDCl₃), and

tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.

Infrared (IR) Spectroscopy: A general procedure for obtaining an FT-IR spectrum of a solid

sample involves the potassium bromide (KBr) pellet method. A small amount of the analyte is

intimately mixed with dry KBr powder and ground to a fine powder. The mixture is then

compressed under high pressure to form a transparent pellet, which is subsequently analyzed

in the IR spectrometer.

Mass Spectrometry (MS): For a non-volatile organic compound, a common mass spectrometry

technique is Electrospray Ionization (ESI). The sample is dissolved in a suitable solvent, such

as methanol or acetonitrile, and introduced into the mass spectrometer's ion source. The

application of a high voltage to the sample solution generates charged droplets, leading to the

formation of gas-phase ions that are then analyzed by the mass detector.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized organic compound.
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Caption: A generalized workflow for the synthesis and spectroscopic analysis of an organic

molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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